4-Fluoro-3,5-dimethylphenyl methyl sulfide
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Overview
Description
4-Fluoro-3,5-dimethylphenyl methyl sulfide is a fluorinated organic compound with the molecular formula C9H11FS. It is known for its unique molecular structure, which includes a fluorine atom and two methyl groups attached to a phenyl ring, along with a methyl sulfide group. This compound is often used in advanced research due to its distinctive reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3,5-dimethylphenyl methyl sulfide typically involves the reaction of 4-fluoro-3,5-dimethylphenol with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete methylation of the phenol group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3,5-dimethylphenyl methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium methoxide, methanol.
Reduction: Lithium aluminum hydride.
Major Products Formed
Oxidation: 4-Fluoro-3,5-dimethylphenyl methyl sulfoxide, 4-Fluoro-3,5-dimethylphenyl methyl sulfone.
Substitution: Various substituted phenyl methyl sulfides depending on the nucleophile used.
Reduction: 4-Fluoro-3,5-dimethylphenyl thiol.
Scientific Research Applications
4-Fluoro-3,5-dimethylphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-dimethylphenyl methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The sulfide group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenyl methyl sulfide
- 4-Fluoro-2,6-dimethylphenyl methyl sulfide
- 3,5-Dimethylphenyl methyl sulfide
Uniqueness
4-Fluoro-3,5-dimethylphenyl methyl sulfide is unique due to the presence of both fluorine and two methyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDAILVWVBSNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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